molecular formula C17H22N8O2S B10758247 4-({5-[(4-Aminocyclohexyl)amino][1,2,4]triazolo[1,5-A]pyrimidin-7-YL}amino)benzenesulfonamide

4-({5-[(4-Aminocyclohexyl)amino][1,2,4]triazolo[1,5-A]pyrimidin-7-YL}amino)benzenesulfonamide

Cat. No.: B10758247
M. Wt: 402.5 g/mol
InChI Key: LVRKQJAEQWVSCM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({5-[(4-AMINOCYCLOHEXYL)AMINO][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}AMINO)BENZENESULFONAMIDE can be achieved through several synthetic routes. One common method involves the annulation of a pyrimidine moiety to a triazole ring . This process typically requires the use of specific reagents and catalysts under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of microwave irradiation and catalyst-free methods has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-({5-[(4-AMINOCYCLOHEXYL)AMINO][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}AMINO)BENZENESULFONAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the compound .

Comparison with Similar Compounds

Similar Compounds

Several compounds share structural similarities with 4-({5-[(4-AMINOCYCLOHEXYL)AMINO][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}AMINO)BENZENESULFONAMIDE, including:

Uniqueness

What sets this compound apart is its specific combination of functional groups and its ability to interact with multiple biological targets. This unique structure provides a versatile platform for developing new therapeutic agents and industrial applications .

Properties

Molecular Formula

C17H22N8O2S

Molecular Weight

402.5 g/mol

IUPAC Name

4-[[5-[(4-aminocyclohexyl)amino]-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]benzenesulfonamide

InChI

InChI=1S/C17H22N8O2S/c18-11-1-3-12(4-2-11)22-15-9-16(25-17(24-15)20-10-21-25)23-13-5-7-14(8-6-13)28(19,26)27/h5-12,23H,1-4,18H2,(H2,19,26,27)(H,20,21,22,24)

InChI Key

LVRKQJAEQWVSCM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)NC2=NC3=NC=NN3C(=C2)NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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